molecular formula C10H19ClSi B11896927 Diallyl(3-chloropropyl)(methyl)silane

Diallyl(3-chloropropyl)(methyl)silane

Cat. No.: B11896927
M. Wt: 202.79 g/mol
InChI Key: ODDHSEMWRZIOCE-UHFFFAOYSA-N
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Description

Diallyl(3-chloropropyl)(methyl)silane is an organosilicon compound that features both allyl and chloropropyl functional groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Diallyl(3-chloropropyl)(methyl)silane can be synthesized through the hydrosilylation reaction of allyl chloride with trichlorosilane. This reaction typically employs a transition-metal catalyst, such as rhodium or platinum complexes, to facilitate the addition of the silicon-hydrogen bond across the carbon-carbon double bond of allyl chloride . The reaction conditions often involve moderate temperatures and the use of solvents like tetrahydrofuran or cyclohexanone to enhance the reaction efficiency .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of homogeneous catalysts, such as chloroplatinic acid, is common, although efforts are being made to develop more sustainable and efficient catalytic systems .

Chemical Reactions Analysis

Types of Reactions

Diallyl(3-chloropropyl)(methyl)silane undergoes various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to alkenes.

    Nucleophilic Substitution: Replacement of the chlorine atom with nucleophiles.

    Oxidation and Reduction: Modifications of the silicon and carbon centers.

Common Reagents and Conditions

    Hydrosilylation: Catalysts like rhodium or platinum complexes, solvents such as tetrahydrofuran.

    Nucleophilic Substitution: Nucleophiles like amines or alcohols, often under mild conditions.

    Oxidation and Reduction: Reagents like hydrogen peroxide or lithium aluminum hydride.

Major Products Formed

    Hydrosilylation: Formation of organosilicon compounds with various functional groups.

    Nucleophilic Substitution: Products with substituted functional groups, such as amines or ethers.

    Oxidation and Reduction: Formation of oxidized or reduced silicon compounds.

Scientific Research Applications

Diallyl(3-chloropropyl)(methyl)silane has several scientific research applications:

Mechanism of Action

The mechanism of action of diallyl(3-chloropropyl)(methyl)silane involves the interaction of its functional groups with various molecular targets. The silicon atom can form stable bonds with organic and inorganic materials, enhancing the properties of the resulting compounds. The allyl and chloropropyl groups provide sites for further chemical modifications, allowing for the creation of tailored molecules with specific functionalities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diallyl(3-chloropropyl)(methyl)silane is unique due to the presence of both allyl and chloropropyl groups, which provide versatile sites for chemical reactions. This dual functionality allows for the synthesis of a wide range of organosilicon compounds with diverse applications in various fields.

Properties

Molecular Formula

C10H19ClSi

Molecular Weight

202.79 g/mol

IUPAC Name

3-chloropropyl-methyl-bis(prop-2-enyl)silane

InChI

InChI=1S/C10H19ClSi/c1-4-8-12(3,9-5-2)10-6-7-11/h4-5H,1-2,6-10H2,3H3

InChI Key

ODDHSEMWRZIOCE-UHFFFAOYSA-N

Canonical SMILES

C[Si](CCCCl)(CC=C)CC=C

Origin of Product

United States

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